

Solubility of Diethyl 1,4-cyclohexanedicarboxylate in organic solvents

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Compound of Interest

Compound Name: Diethyl 1,4-cyclohexanedicarboxylate

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An In-Depth Technical Guide to the Solubility of **Diethyl 1,4-cyclohexanedicarboxylate** in Organic Solvents

Executive Summary

Diethyl 1,4-cyclohexanedicarboxylate is a versatile diester recognized for its utility as a key building block in the synthesis of pharmaceuticals and advanced polymers.^[1] Its performance in these applications is critically dependent on its interaction with various media, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and purification. This guide provides a comprehensive analysis of the solubility of **diethyl 1,4-cyclohexanedicarboxylate** in a wide array of organic solvents. We will explore the foundational chemical principles governing its solubility, present extensive quantitative data, detail experimental methodologies for solubility determination, and discuss the practical implications for researchers and drug development professionals.

Introduction to Diethyl 1,4-Cyclohexanedicarboxylate

Diethyl 1,4-cyclohexanedicarboxylate (DECH) is an aliphatic ester featuring a cyclohexane ring substituted at the 1 and 4 positions with ethyl carboxylate groups. This structure imparts a unique combination of non-polar (the cyclohexane backbone) and polar (the two ester functionalities) characteristics, which dictates its physical properties and solubility behavior.

Chemical Structure and Isomerism:

The compound exists as two geometric isomers: cis and trans. In the cis isomer, both ester groups are on the same side of the cyclohexane ring, resulting in a bent, C-shaped molecule. In the trans isomer, the ester groups are on opposite sides, leading to a more linear and symmetrical structure. This stereochemical difference has a profound impact on the molecule's ability to pack into a crystal lattice. The more symmetrical trans isomer typically packs more efficiently, resulting in a higher melting point and stronger intermolecular forces in the solid state. This is evident in the related compound, dimethyl 1,4-cyclohexanedicarboxylate, where the trans isomer has a melting point of 71°C, significantly higher than the cis isomer's 14°C.^[2] This difference in lattice energy is a key determinant of solubility, as a more stable crystal requires more energy to disrupt.

Physicochemical Properties:

The key physical and chemical properties of **diethyl 1,4-cyclohexanedicarboxylate** (typically supplied as a mixture of isomers) are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₀ O ₄	^[1] ^[3]
Molecular Weight	228.28 g/mol	^[1] ^[3]
Appearance	Colorless liquid that may crystallize	^[1]
Density	~1.049 g/cm ³	^[1]
Boiling Point	285 - 286 °C	^[1]
Refractive Index	n _{20/D} 1.450 - 1.454	^[1]
LogP (XLogP3-AA)	1.9	^[4]

Significance in Research and Industry:

DECH's excellent solubility in organic solvents makes it an ideal intermediate for chemical synthesis.^[1] It serves as a crucial building block in the production of various pharmaceutical

agents, including anti-inflammatory and analgesic drugs, and is used to manufacture specialty polymers, enhancing properties like flexibility and durability.^[1]

Fundamental Principles of Solubility

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

- "Like Dissolves Like": This principle is paramount. The dual nature of DECH—a non-polar hydrocarbon ring and two polar ester groups—allows it to interact favorably with a broad range of solvents. The ester groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols. The overall molecule possesses a significant dipole moment, promoting solubility in polar aprotic solvents.
- Impact of Molecular Structure: The cyclohexane ring contributes to van der Waals forces, favoring interactions with non-polar and moderately polar solvents. The two ester groups are the primary sites for polar interactions, including dipole-dipole forces and hydrogen bonding with protic solvents.
- The Influence of Cis/Trans Isomerism: As discussed, the trans isomer's symmetry allows for more efficient crystal packing, leading to higher lattice energy. Consequently, more energy is required to break apart the solid trans isomer compared to the less-ordered cis isomer. This suggests that for a given solvent, the cis isomer will generally exhibit higher solubility. Most commercial sources supply a mixture of isomers, and the observed solubility reflects the properties of that specific mixture.^[1]

Quantitative Solubility Profile

The following table summarizes the experimentally determined solubility of **diethyl 1,4-cyclohexanedicarboxylate** in a comprehensive set of organic solvents at 25°C. The data is categorized by solvent class to highlight key trends.

Solvent Class	Solvent	Solubility (g/L) @ 25°C
Halogenated	Chloroform	1294.77
Dichloromethane	1189.72	
1,2-Dichloroethane	614.73	
Polar Aprotic	N-Methyl-2-pyrrolidone (NMP)	439.84
Dimethylformamide (DMF)	417.21	
Cyclohexanone	412.65	
Dimethyl Sulfoxide (DMSO)	406.59	
N,N-Dimethylacetamide (DMAc)	399.18	
Tetrahydrofuran (THF)	361.79	
1,4-Dioxane	314.51	
Acetone	313.79	
2-Butanone (MEK)	228.90	
Acetonitrile	230.53	
Esters	Ethyl Acetate	227.73
Methyl Acetate	224.20	
Ethyl Formate	201.61	
n-Propyl Acetate	176.03	
n-Butyl Acetate	171.49	
Isopropyl Acetate	159.31	
Acids	Acetic Acid	249.64
Aromatic	Toluene	120.00
Polar Protic	Methanol	103.74
(Alcohols & Glycols)	sec-Butanol	92.44

Isopropanol	89.06	
n-Pentanol	87.54	
Isopentanol	84.83	
n-Butanol	80.67	
Ethanol	76.21	
n-Propanol	74.46	
Isobutanol	73.36	
n-Octanol	68.20	
Propylene Glycol	26.83	
Ethylene Glycol	15.96	
Non-Polar	Cyclohexane	31.01
(Alkanes)	n-Hexane	15.81
n-Heptane	8.05	
Aqueous	Water	0.54

Data sourced from Scent.vn[4]

Analysis of Solubility Trends:

- **Very High Solubility (>400 g/L):** DECH is exceptionally soluble in highly polar aprotic solvents (NMP, DMF, DMSO) and chlorinated solvents (chloroform, dichloromethane). This indicates strong dipole-dipole and dispersion interactions.
- **High Solubility (200-400 g/L):** Strong solubility is observed in common polar aprotic solvents like THF, acetone, and acetonitrile, as well as in various acetate and formate esters.
- **Moderate Solubility (70-120 g/L):** Alcohols from C1 to C8 (methanol, ethanol, propanol, butanol, etc.) and aromatic solvents like toluene show moderate solvating power. In alcohols, the ability of the ester's carbonyl oxygen to accept hydrogen bonds contributes to solubility.

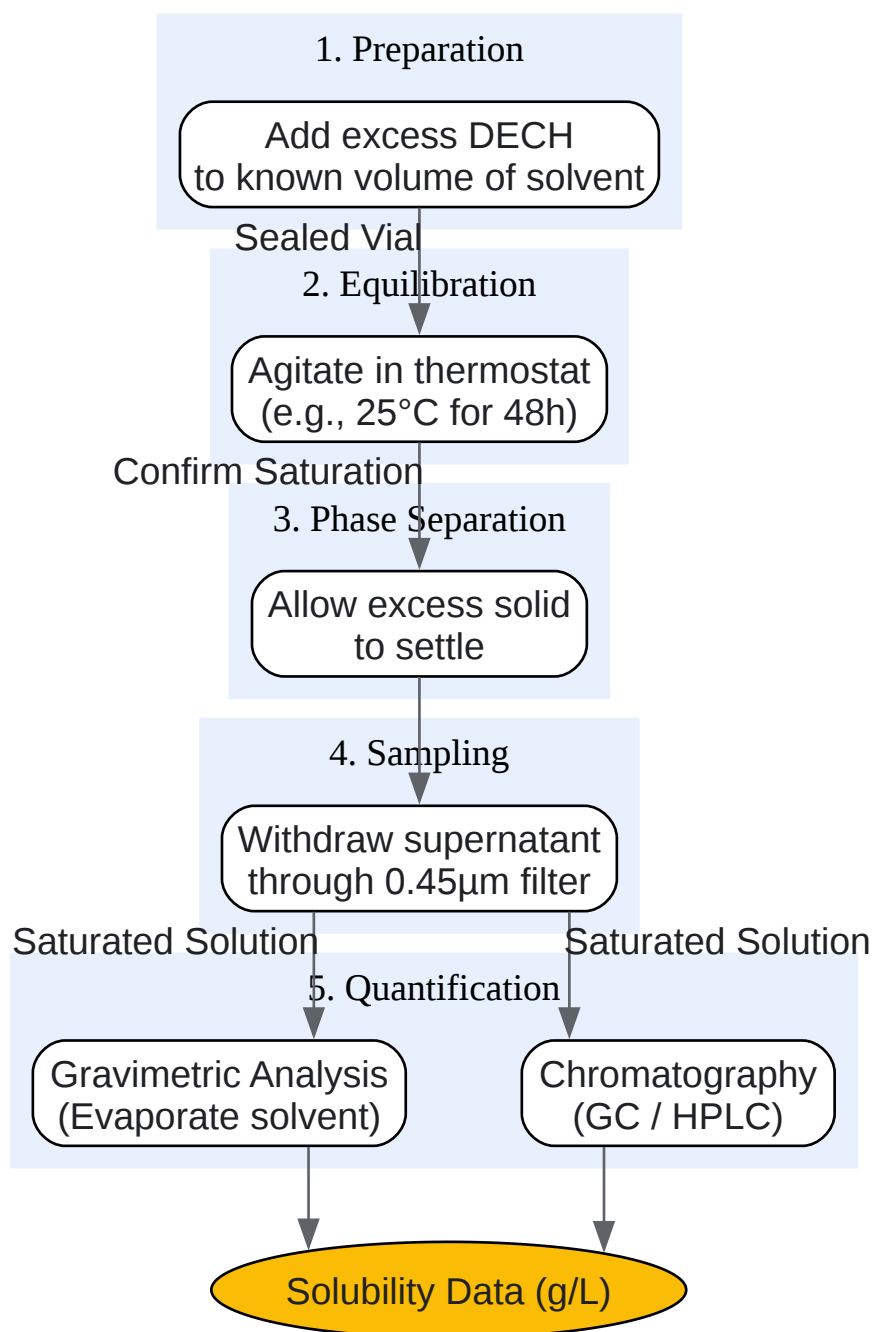
- **Low Solubility (<40 g/L):** DECH exhibits poor solubility in non-polar aliphatic hydrocarbons like hexane and heptane, and very low solubility in glycols. This is expected, as the polar ester groups are incompatible with the non-polar nature of alkanes.
- **Insoluble in Water:** As a classic ester with a significant hydrocarbon backbone, it is practically insoluble in water (0.54 g/L).^[4]

Experimental Determination of Solubility

The quantitative data presented above is typically generated using a standardized, thermodynamically rigorous method such as the isothermal shake-flask method. This approach ensures that the measurement reflects a true equilibrium state, a cornerstone of trustworthy and reproducible scientific data.

Protocol: Isothermal Shake-Flask Method

- **Preparation:** An excess amount of the solid solute (**Diethyl 1,4-cyclohexanedicarboxylate**) is added to a sealed vial containing a known volume or mass of the solvent.
- **Equilibration:** The vials are agitated (e.g., shaken or stirred) in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial to confirm saturation.
- **Phase Separation:** The agitation is stopped, and the vials are left undisturbed in the thermostat to allow the excess solid to settle.
- **Sampling:** A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
- **Quantification:** The concentration of the solute in the filtered aliquot is determined using a validated analytical technique. A common and robust method is gravimetric analysis, where the solvent is evaporated from a known mass of the solution, and the remaining solid solute is weighed. Alternatively, chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.



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Caption: Isothermal Shake-Flask Workflow.

Thermodynamic Modeling for Solubility Prediction

While experimental determination is the gold standard, thermodynamic models are powerful tools for predicting solubility, especially when screening a large number of solvents or

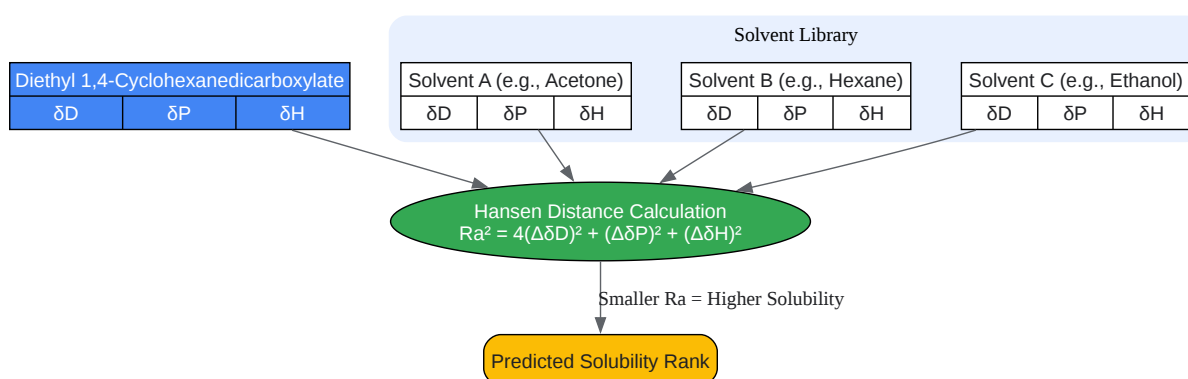
investigating temperature effects. Models like the Hansen Solubility Parameters (HSP) provide a framework for quantifying the "like dissolves like" principle.

Hansen Solubility Parameters (HSP):

The HSP model deconstructs the total Hildebrand solubility parameter (δ) into three components:

- δD : Energy from dispersion forces.
- δP : Energy from polar forces.
- δH : Energy from hydrogen bonding.

Every solvent and solute can be assigned these three parameters. The "distance" (R_a) between a solute and a solvent in this three-dimensional "Hansen space" is calculated. A smaller distance implies greater affinity and higher solubility. This predictive power is invaluable in early-stage formulation, allowing scientists to computationally screen for promising solvents before committing to extensive lab work.



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Caption: Conceptual workflow for solubility prediction.

Practical Implications and Applications

The quantitative solubility data is directly applicable to several key workflows in research and drug development:

- **Reaction Solvent Selection:** For homogeneous reactions involving DECH, solvents like THF, acetone, or DMF are excellent choices, ensuring high concentrations of the reactant can be achieved.
- **Purification by Recrystallization:** A powerful purification strategy involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" or "anti-solvent" to induce crystallization upon cooling. Based on the data, one could dissolve DECH in hot ethyl acetate or toluene (good solvents) and then add n-heptane (a poor solvent) to recover highly pure crystalline material.
- **Formulation Development:** In creating liquid formulations, solvents like propylene glycol or various alcohols can be selected based on the desired concentration and toxicological constraints. The low solubility in glycols but moderate solubility in alcohols provides a range of options for tuning the final formulation.
- **Polymer Synthesis:** During polycondensation reactions, it is crucial that the monomers and growing polymer chains remain in solution. The high solubility of DECH in solvents like NMP or cyclohexanone makes them suitable media for solution polymerization processes.

Conclusion

Diethyl 1,4-cyclohexanedicarboxylate exhibits a broad and varied solubility profile, a direct consequence of its hybrid chemical structure. It is highly soluble in polar aprotic and halogenated organic solvents, moderately soluble in alcohols and esters, and poorly soluble in non-polar alkanes and water. This detailed understanding, supported by robust quantitative data and grounded in the principles of chemical interactions and stereochemistry, empowers researchers and developers to make informed decisions. Proper solvent selection, guided by this knowledge, is fundamental to optimizing synthetic routes, achieving high purity, and developing effective formulations, ultimately accelerating the journey from laboratory research to industrial application.

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